Estriol 3-Succinate

Description

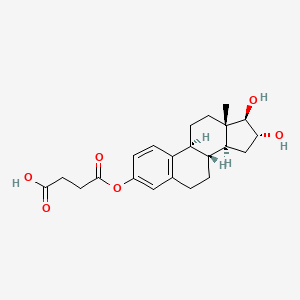

Structure

3D Structure

Properties

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGGODVYWMYRLA-TZVXGSHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710292 |

Source

|

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47575-61-1 |

Source

|

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Estriol 3-Succinate synthesis from estriol and succinic anhydride

Abstract

This guide provides a comprehensive technical overview of the synthesis of Estriol 3-Succinate, a mono-ester derivative of the natural estrogen, estriol. By leveraging the differential reactivity of the phenolic C3 hydroxyl group versus the aliphatic C16 and C17 hydroxyls, selective esterification can be achieved. This document details the underlying chemical principles, a robust experimental protocol, purification strategies, and state-of-the-art analytical characterization methods. The content is structured to provide both theoretical grounding and practical, field-proven insights for professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

Estriol (E3) is an estrogen steroid hormone characterized by three hydroxyl groups at the C3, C16α, and C17β positions. While the commercially prominent "Estriol Succinate" is typically a di-ester at the 16 and 17 positions, the targeted synthesis of Estriol 3-Succinate—properly named (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol 3-(Hydrogen Succinate)—presents a unique synthetic challenge and opportunity.[1] This mono-ester retains the free hydroxyls on the D-ring while modifying the A-ring, creating a molecule with distinct physicochemical properties and potential as a prodrug or specialized chemical intermediate.

The synthetic strategy hinges on the heightened nucleophilicity and acidity of the phenolic C3 hydroxyl group compared to the secondary (C16) and tertiary (C17) aliphatic hydroxyls. Under controlled conditions, succinic anhydride can be directed to react preferentially at this C3 position. This guide elucidates a complete workflow, from reaction setup to final product validation, designed to ensure reproducibility and high purity.

Comparative Properties of Reactants and Product

To contextualize the synthesis, the key physical and chemical properties of the primary molecules are summarized below.

| Property | Estriol (Starting Material) | Succinic Anhydride (Reagent) | Estriol 3-Succinate (Product) |

| IUPAC Name | (1R,2R,3aS,...)cyclopenta[a]phenanthrene-1,2,7-triol | Oxolane-2,5-dione | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol 3-(Hydrogen Succinate)[1] |

| Molecular Formula | C₁₈H₂₄O₃ | C₄H₄O₃ | C₂₂H₂₈O₆[1] |

| Molar Mass | 288.38 g/mol | 100.07 g/mol | 388.45 g/mol [1] |

| Key Functional Groups | Phenolic -OH, Aliphatic -OH (x2) | Cyclic Anhydride | Phenolic Ester, Aliphatic -OH (x2), Carboxylic Acid |

| Appearance | White crystalline solid | White crystalline solid | White to Off-White Solid[1] |

Reaction Mechanism and Chemoselectivity

The core of this synthesis is a nucleophilic acyl substitution reaction. The chemoselectivity for the C3 hydroxyl is governed by its distinct electronic environment.

-

Activation: The phenolic C3 hydroxyl is more acidic (pKa ≈ 10) than the aliphatic hydroxyls (pKa ≈ 16-18). In the presence of a mild base like pyridine, it is more readily deprotonated, enhancing its nucleophilicity.

-

Nucleophilic Attack: The C3 phenoxide attacks one of the electrophilic carbonyl carbons of succinic anhydride.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.

-

Proton Transfer: A final proton transfer, typically facilitated by the base catalyst, neutralizes the intermediate to yield the final Estriol 3-Succinate product, which contains a terminal carboxylic acid group.

This directed mechanism minimizes the formation of 16- or 17-succinate esters and di/tri-substituted byproducts under kinetically controlled conditions.

Visualization of Reaction Pathway

The following diagram illustrates the step-wise chemical transformation.

Caption: Mechanism of pyridine-catalyzed synthesis of Estriol 3-Succinate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to stoichiometry, temperature, and purification steps is critical for achieving a high-purity final product.

Materials and Reagents

-

Estriol (≥98% purity)

-

Succinic Anhydride (≥99% purity)

-

Anhydrous Pyridine (synthesis grade)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes (HPLC grade)

-

Hydrochloric Acid (HCl), 1 M solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Estriol (e.g., 2.88 g, 10.0 mmol) in anhydrous pyridine (50 mL).

-

Stir the solution under a nitrogen atmosphere until all solids are dissolved. Cool the flask to 0°C using an ice-water bath.

-

-

Reagent Addition:

-

To the cooled solution, add Succinic Anhydride (1.10 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5°C. Causality: Using a slight excess of the anhydride drives the reaction towards completion, while slow addition at low temperature maintains kinetic control, favoring the more reactive C3-OH and preventing over-reaction.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 80:20:1 Ethyl Acetate:Hexanes:Acetic Acid. The product spot should be more polar than estriol due to the free carboxylic acid.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl (100 mL) to neutralize the pyridine. The pH should be ~2.

-

Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

The crude product will contain the desired Estriol 3-Succinate, unreacted estriol, and potentially small amounts of di-succinate byproduct. Flash column chromatography is the preferred method for purification.

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a 10% Ethyl Acetate/Hexanes mixture.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system.

-

Start with 20% Ethyl Acetate in Hexanes to elute non-polar impurities.

-

Gradually increase the polarity to 50-70% Ethyl Acetate in Hexanes to elute unreacted estriol.

-

Finally, elute the desired Estriol 3-Succinate product using 80-90% Ethyl Acetate in Hexanes, often with the addition of 1% acetic acid to ensure the carboxylic acid group remains protonated and does not streak on the column.

-

-

Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.

-

Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain Estriol 3-Succinate as a white or off-white solid. Dry under high vacuum for several hours to remove residual solvent.

Visualization of Experimental Workflow

Caption: High-level workflow for the synthesis and isolation of Estriol 3-Succinate.

Analytical Characterization and Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized Estriol 3-Succinate.

| Technique | Purpose | Expected Results / Key Observations |

| ¹H-NMR | Structural Confirmation | - Appearance of succinate methylene protons (2 triplets, ~2.7-2.9 ppm).- Aromatic protons (A-ring) shift relative to estriol.- Disappearance of the phenolic -OH proton signal. |

| ¹³C-NMR | Structural Confirmation | - Appearance of ester and carboxylic acid carbonyl carbons (~172-178 ppm).- Appearance of succinate methylene carbons (~29 ppm). |

| Mass Spec (ESI-) | Molecular Weight Verification | - Expected [M-H]⁻ ion at m/z 387.18.- Fragmentation pattern showing loss of succinate moiety. |

| FT-IR | Functional Group Analysis | - Appearance of a strong ester C=O stretch (~1755 cm⁻¹).- Appearance of a carboxylic acid C=O stretch (~1710 cm⁻¹).- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹). |

| HPLC | Purity Assessment | - Single major peak under optimized conditions (e.g., C18 column, water/acetonitrile gradient). Purity should be ≥98%. |

| Melting Point | Purity & Identity | - A sharp, defined melting point range consistent with a pure compound. |

Conclusion and Future Perspectives

The protocol described herein provides a reliable and selective method for the synthesis of Estriol 3-Succinate from estriol and succinic anhydride. The strategy's success is rooted in exploiting the inherent reactivity differences of the hydroxyl groups, coupled with a controlled reaction environment and a robust purification scheme. This molecule serves as a valuable building block for further derivatization or as a standalone compound for biological evaluation. For drug development professionals, the conversion of the phenolic hydroxyl to a succinate ester can alter solubility, bioavailability, and metabolic pathways, opening new avenues for therapeutic applications.

References

-

PubMed. (1978). Preparation and Purification of Estriol, Estradiol, and Progesterone Labeled With Radioactive Iodine. Eur J Nucl Med. [Link]

- Grokipedia.

-

PubMed Central (PMC). (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. [Link]

- Google Patents. (1937). Process of producing esters of phenols.

-

PubMed. (1981). Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma. Clin Chem. [Link]

Sources

A Technical Guide to the Physicochemical Properties of Estriol 3-Succinate for Pharmaceutical Research and Development

Introduction: Unveiling the Prodrug Potential of Estriol 3-Succinate

Estriol 3-Succinate is a synthetic ester derivative of estriol, a naturally occurring estrogen. In the landscape of hormone replacement therapy and related research, it functions as a prodrug, designed to enhance the pharmacokinetic profile of the parent estriol molecule. The strategic esterification at the 3-position of the steroid's phenolic hydroxyl group with succinic acid creates a compound with distinct physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Unlike its parent, Estriol 3-Succinate is primarily hydrolyzed in the liver rather than the intestinal mucosa, a crucial feature that results in a slower, more sustained release of active estriol following oral administration[1][2].

This guide provides an in-depth exploration of the core physicochemical properties of Estriol 3-Succinate. As a Senior Application Scientist, the objective here is not merely to list parameters but to provide a causal understanding of why these properties are critical and how they are reliably determined. For researchers and drug development professionals, a thorough grasp of these characteristics is the bedrock upon which stable, effective, and safe pharmaceutical formulations are built. This document serves as a technical resource, detailing the essential properties, the validated protocols for their characterization, and the scientific rationale that connects them to predictable in-vivo performance.

Part 1: Molecular Identity and Solid-State Characterization

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and a thorough characterization of its solid form. The solid state directly influences critical parameters such as solubility, dissolution rate, and stability.

Core Molecular Identifiers

Precise identification is paramount for regulatory compliance and scientific accuracy. The fundamental properties of Estriol 3-Succinate (CAS: 47575-61-1) are summarized below.

| Property | Value | Source |

| Chemical Name | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol 3-(Hydrogen Succinate) | [3] |

| CAS Number | 47575-61-1 | [3] |

| Molecular Formula | C₂₂H₂₈O₆ | [3] |

| Molecular Weight | 388.45 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

Solid-State Properties: Crystallinity and Thermal Behavior

The arrangement of molecules in the solid state—whether crystalline or amorphous—is a critical quality attribute. Crystalline forms are generally more stable, while amorphous forms often exhibit higher solubility but are prone to conversion. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are indispensable for this analysis.

-

Expertise & Experience: PXRD provides a unique "fingerprint" based on the long-range molecular order in a crystal lattice[4]. The presence of sharp peaks indicates a crystalline material, whereas a broad halo suggests an amorphous form. DSC complements this by measuring thermal events, such as melting point (Tm), which is characteristic of a specific crystalline form, and glass transition (Tg) for amorphous material. A sharp, well-defined melting endotherm from DSC is a strong indicator of purity and crystallinity.

Caption: A systematic workflow for conducting forced degradation studies.

-

Stock Solution: Prepare a stock solution of Estriol 3-Succinate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Keep at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Keep at room temperature due to the high lability of esters in base. Sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with HCl before analysis.

-

Causality: Base-catalyzed hydrolysis (saponification) of the ester is typically much faster than acid-catalyzed hydrolysis. Performing this at room temperature prevents excessive, uncontrollable degradation.

-

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and sample at various time points.

-

Thermal Degradation: Store both solid API and the stock solution at an elevated temperature (e.g., 80°C) and test at intervals.

-

Photostability: Expose the solid API and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak and degradant peaks are spectrally pure and not co-eluting. LC-MS can be used to identify the mass of degradation products, facilitating structure elucidation.

Part 4: Analytical Characterization

A suite of robust analytical methods is required to confirm identity, determine potency, and quantify impurities.

Chromatographic Methods (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for purity and assay determination. A well-developed method must be "stability-indicating," meaning it can resolve the intact API from all potential degradation products and impurities.

-

Expertise & Experience: For a steroid structure like estriol, a reversed-phase C18 column is an excellent starting point. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). A gradient elution is often necessary to resolve early-eluting polar degradants (like free succinic acid and estriol) from the more retained API. UV detection at the λmax of the phenolic chromophore (~280 nm) provides good sensitivity.[5][6] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and impurity identification.[7][8]

Table of Analytical Methods

| Method | Purpose | Typical Conditions |

| HPLC-UV/PDA | Purity, Assay, Stability Testing | Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm) Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid Detection: 280 nm [9] |

| LC-MS/MS | Impurity Identification, Bioanalysis | Same as HPLC, coupled to a mass spectrometer with electrospray ionization (ESI). |

| ¹H-NMR | Structure Confirmation | Solvent: DMSO-d₆ or CDCl₃. Provides definitive structural information and confirms the position of esterification. |

| FTIR | Functional Group Identification | Characteristic peaks for hydroxyl (O-H), carbonyl (C=O) of the ester and acid, and aromatic (C=C) groups. |

Hydrolysis and Prodrug Conversion Pathway

The primary metabolic pathway for Estriol 3-Succinate is hydrolysis of the ester bond to release active Estriol and succinic acid. This conversion is a key element of its function as a prodrug.

Caption: The enzymatic conversion of Estriol 3-Succinate to active Estriol.

Conclusion

The physicochemical properties of Estriol 3-Succinate are a direct consequence of its chemical structure, specifically the addition of a succinate ester to the estriol backbone. This single modification imparts pH-dependent solubility, alters its lipophilicity, and introduces a specific point of metabolic cleavage, defining its role as a prodrug. A comprehensive understanding and rigorous experimental determination of its solid-state characteristics, solubility, pKa, LogP, and stability profile are not merely academic exercises; they are essential prerequisites for the rational design of a viable, stable, and effective drug product. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance their development programs with confidence and scientific integrity.

References

-

Wikipedia. Estriol (medication). [Link]

-

Burrows, A., et al. Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. Roseman University of Health Sciences eCommons. [Link]

-

Merck Index. Estriol. [Link]

-

Wikipedia. Estriol succinate. [Link]

-

PubChem, National Institutes of Health. Estriol Succinate (CID 10577). [Link]

-

Grokipedia. Estriol succinate. [Link]

-

PubChem, National Institutes of Health. Estriol (CID 5756). [Link]

-

J-GLOBAL. Estriol succinate. [Link]

-

CAS Common Chemistry. Estriol. [Link]

-

Gîrbea, G., et al. (2023). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules, 28(20), 7074. [Link]

-

USDA ARS. Degradation and metabolite formation of estrogen conjugates in an agricultural soil. [Link]

-

Wikipedia. Estriol. [Link]

-

PubMed Central. A native bacterial consortium degrades estriol in domestic sewage and activated sludge via the 4,5-seco pathway and requires estriol to retain its biodegradation phenotype. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Austin Publishing Group. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. [Link]

-

BYU-Idaho. POWDER X-RAY DIFFRACTION OF SR3SN2O7. [Link]

-

Radiation Medicine and Protection. An UPLC-MS/MS method to monitor Estriol injection and comparison of pharmacokinetic characteristics after irradiation. [Link]

-

PubMed. Crystallisation of estradiol containing TDDS determined by isothermal microcalorimetry, X-ray diffraction, and optical microscopy. [Link]

-

ResearchGate. Study of Stability and Drug-Excipient Compatibility of Estriol. [Link]

-

National Institute of Standards and Technology. Estriol - NIST WebBook. [Link]

-

MDPI. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. [Link]

-

American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Ninety day chemical stability of compounded estradiol, estrone, and estriol combination and beyond-use-date. [Link]

-

MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

-

PubMed Central. Current strategies for quantification of estrogens in clinical research. [Link]

-

Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

Sources

- 1. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 2. Estriol succinate - Wikipedia [en.wikipedia.org]

- 3. Estriol 3-Succinate | CymitQuimica [cymitquimica.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Estriol [drugfuture.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mednexus.org [mednexus.org]

- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecommons.roseman.edu [ecommons.roseman.edu]

Solubility Profile of Estriol 3-Succinate in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Estriol 3-Succinate (also known as Estriol Succinate), a key synthetic derivative of the natural estrogen, estriol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a deep dive into the physicochemical principles governing the solubility of this compound. While specific quantitative solubility data for Estriol 3-Succinate is not widely published, this guide synthesizes available information on the parent compound, estriol, and related steroid esters to build a predictive model of its behavior. The core of this document is a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers to generate precise, application-specific data in their own laboratories.

Introduction: The Significance of Estriol 3-Succinate and Its Solubility

Estriol 3-Succinate (CAS 514-68-1) is a synthetic di-ester derivative of estriol.[1][2] In this compound, the hydroxyl groups at the C16α and C17β positions of the steroid nucleus are esterified with succinic acid.[2] This modification is primarily designed to enhance the parent molecule's solubility and bioavailability, converting it into a prodrug that is hydrolyzed in vivo to release active estriol.[1][2]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its utility. For laboratory researchers, establishing a precise solubility limit is fundamental for:

-

Stock Solution Preparation: Ensuring the compound is fully dissolved for accurate and reproducible dosing in in vitro and in vivo models.

-

Assay Integrity: Preventing compound precipitation in assay media, which can lead to erroneous results.

-

Formulation Development: Providing baseline data for the development of more complex delivery systems.

This guide will first explore the structural basis for the solubility of Estriol 3-Succinate, followed by a solvent-by-solvent analysis of its expected behavior, and finally, present a robust methodology for its empirical determination.

Physicochemical Profile and Structural Analysis

To understand the solubility of Estriol 3-Succinate, one must first analyze its molecular structure, which presents a duality of polar and non-polar characteristics.

The molecule can be deconstructed into three key regions influencing its interaction with solvents:

-

The Steroid Core: A rigid, polycyclic, and largely non-polar (lipophilic) hydrocarbon structure derived from estrane. This region favors interaction with non-polar organic solvents.

-

The Phenolic A-Ring: The hydroxyl group at the C3 position provides a site for hydrogen bonding, lending some polarity to that end of the molecule.

-

The Succinate Ester Chains: The two succinate moieties at C16 and C17 are the most significant modification from the parent estriol. Each chain terminates in a carboxylic acid group (-COOH). These groups are highly polar and capable of acting as both hydrogen bond donors and acceptors, dramatically increasing the molecule's overall polarity compared to estriol.

This amphiphilic nature—possessing both significant hydrophobic and hydrophilic regions—suggests that Estriol 3-Succinate will exhibit complex solubility behavior, with optimal solubility likely found in polar organic solvents that can effectively solvate both the steroid nucleus and the carboxylic acid-terminated side chains.

Caption: Key functional groups of Estriol 3-Succinate.

Solubility Profile Across Organic Solvents

Dimethyl Sulfoxide (DMSO)

Predicted Behavior: High solubility. Causality: DMSO is a highly polar aprotic solvent. Its strong dipole moment and ability to act as a potent hydrogen bond acceptor allow it to effectively solvate the polar carboxylic acid groups of the succinate chains. Concurrently, the methyl groups and the overall molecular structure of DMSO can engage in van der Waals interactions with the hydrophobic steroid core. This dual solvating ability makes DMSO an excellent solvent for a wide array of organic compounds, including steroids.[3]

Reference Point (Estriol): The parent compound, estriol, has a reported solubility of approximately 20 mg/mL in DMSO .[4] Given that the succinate esters were added specifically to increase polarity and solubility, it is highly probable that the solubility of Estriol 3-Succinate in DMSO is significantly greater than this value.

Other Common Organic Solvents

-

Polar Protic Solvents (e.g., Ethanol, Methanol):

-

Predicted Behavior: Good to high solubility.

-

Causality: These solvents can act as both hydrogen bond donors and acceptors. They will readily form hydrogen bonds with the phenolic hydroxyl group and the carboxylic acid groups. The alkyl portion of the alcohol can interact favorably with the steroid nucleus.

-

Reference Point (Estriol): Estriol's solubility in ethanol is approximately 5 mg/mL .[4] A significant increase in solubility is expected for Estriol 3-Succinate in these solvents.

-

-

Polar Aprotic Solvents (e.g., Dimethyl Formamide (DMF), Acetone):

-

Predicted Behavior: High solubility, likely highest in DMF.

-

Causality: Similar to DMSO, DMF is an excellent solvent for polar compounds. Acetone, while polar, is generally a weaker solvent for highly polar molecules compared to DMSO or DMF.

-

Reference Point (Estriol): Estriol exhibits its highest reported solubility in DMF at approximately 30 mg/mL .[4] Estriol 3-Succinate is expected to be highly soluble in DMF as well. Related steroid esters, such as estradiol benzoate and enanthate, are also known to be soluble in acetone.[5]

-

-

Non-Polar Solvents (e.g., Chloroform, Dioxane, Ether):

-

Predicted Behavior: Moderate to low solubility.

-

Causality: While these solvents can solvate the hydrophobic steroid core, they lack the ability to form strong interactions with the highly polar carboxylic acid groups. This mismatch will likely limit overall solubility. The parent estriol is soluble in chloroform, dioxane, and ether, but the added polarity of the succinate chains may decrease the solubility of the derivative in these non-polar environments.

-

Comparative Solubility Data Summary

| Solvent | Solvent Type | Estriol Solubility (mg/mL) | Estriol 3-Succinate Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20[4] | Expected to be > 20 mg/mL (High) |

| Dimethyl Formamide (DMF) | Polar Aprotic | ~30[4] | Expected to be > 30 mg/mL (High) |

| Ethanol | Polar Protic | ~5[4] | Expected to be > 5 mg/mL (Good to High) |

| Methanol | Polar Protic | Soluble | Expected to be Good to High |

| Acetone | Polar Aprotic | Soluble[5] | Expected to be Moderate to Good |

| Chloroform | Non-Polar | Soluble | Expected to be Moderate to Low |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol provides a robust, self-validating method to determine the maximum equilibrium solubility of Estriol 3-Succinate in a solvent of choice at a specified temperature (e.g., room temperature, 25°C).

Materials

-

Estriol 3-Succinate (high purity)

-

Anhydrous solvent of interest (e.g., DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Benchtop centrifuge capable of high speed (e.g., >10,000 x g)

-

Calibrated positive displacement micropipettes

-

2 mL microcentrifuge tubes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh an excess amount of Estriol 3-Succinate (e.g., 10-20 mg) into a 2 mL microcentrifuge tube. The key is to add more solid than is expected to dissolve.

-

Add a precise volume of the chosen solvent (e.g., 500 µL).

-

Vortex the tube vigorously for 2-3 minutes to create a uniform slurry and break up any aggregates.

-

-

Equilibration:

-

Place the sealed tube in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Allow the slurry to equilibrate for a minimum of 24 hours. This step is critical to ensure the solution reaches thermodynamic equilibrium. Longer times (48-72 hours) may be necessary and should be validated.

-

-

Phase Separation:

-

After equilibration, immediately centrifuge the tube at high speed (e.g., 14,000 rpm for 10-15 minutes) at the same temperature to pellet the undissolved solid. This step ensures that the supernatant is free of any particulate matter.

-

-

Sample Collection and Dilution:

-

Carefully open the tube and, without disturbing the pellet, withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated pipette.

-

Immediately dilute the aliquot into a known, large volume of a suitable solvent (this will be the mobile phase for HPLC analysis) to prevent precipitation. Perform a serial dilution if necessary to bring the concentration within the linear range of the analytical detector.

-

-

Quantification:

-

Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standards of known concentration of Estriol 3-Succinate.

-

Calculate the concentration of the original, undiluted supernatant based on the dilution factor. This value represents the equilibrium solubility.

-

Caption: Experimental workflow for solubility determination.

Conclusion and Best Practices

While definitive published values are scarce, a structural analysis of Estriol 3-Succinate strongly predicts high solubility in polar organic solvents, particularly DMSO and DMF, and moderate to good solubility in polar protic solvents like ethanol. This represents a significant enhancement over its parent compound, estriol, validating the chemical strategy behind its design.

For any research application, it is imperative that these theoretical predictions are confirmed through rigorous empirical measurement. The protocol detailed in this guide provides a reliable framework for generating this critical data. Researchers should pay close attention to solvent purity, temperature control, and equilibration time to ensure the accuracy and reproducibility of their findings.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5756, Estriol. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Estriol (medication). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10577, Estriol Succinate. Retrieved January 21, 2026, from [Link]

-

James, K. C., Ng, C. T., & Noyce, P. R. (1976). Solubilities of Testosterone Propionate and Related Esters in Organic Solvents. Journal of Pharmaceutical Sciences, 65(5), 656–659. [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 21, 2026, from [Link]

-

Sójka, M., Blicharski, T., & Taciak, M. (2020). Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry. Journal of AOAC International, 103(6), 1640–1649. [Link]

-

ResearchGate. (n.d.). Solubility data for succinic acid. Retrieved January 21, 2026, from [Link]

-

Gurt, R., Funk, A., & Bastian, B. (2019). Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches. Pharmaceutics, 11(10), 526. [Link]

-

ResearchGate. (n.d.). Determination and correlation of the solubility for succinic acid in five different organic solvents. Retrieved January 21, 2026, from [Link]

-

MP Biomedicals. (n.d.). Estradiol Technical Information. Retrieved January 21, 2026, from [Link]

-

Allen, L. V. Jr. (2018). Estradiol 0.25 mg/mL, Estriol 2 mg/mL, and Estrone 0.25 mg/mL Clear Topical Solution. U.S. Pharmacist. [Link]

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of Estriol 3-Succinate

Introduction: Unveiling the Molecular Nuances of a Prodrug Estrogen

For researchers, scientists, and drug development professionals navigating the intricate landscape of estrogen signaling, a comprehensive understanding of the molecular mechanisms underpinning the action of specific estrogenic compounds is paramount. Estriol 3-Succinate, a synthetic prodrug of the natural estrogen estriol, presents a unique case study in hormonal action. This guide provides an in-depth technical exploration of the in vitro mechanism of action of Estriol 3-Succinate, moving beyond a superficial overview to deliver actionable insights and detailed experimental frameworks. Our focus will be on the critical interplay between receptor binding, the divergence of genomic and non-genomic signaling pathways, and the resultant modulation of gene expression. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to rigorously investigate the in vitro pharmacology of Estriol 3-Succinate and similar compounds.

Core Mechanism of Action: From Prodrug to Active Metabolite

Estriol 3-Succinate is designed for enhanced bioavailability, undergoing in vivo and in vitro hydrolysis to release its active form, estriol.[1] Therefore, a thorough understanding of the in vitro mechanism of action of Estriol 3-Succinate is fundamentally an investigation into the actions of estriol itself.

Receptor Binding Profile: A Tale of Two Receptors

Estriol exerts its biological effects primarily through binding to two estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2] These receptors are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes. The binding affinity of estriol for these receptors is a key determinant of its potency and tissue-specific effects.

Compared to the potent endogenous estrogen, 17β-estradiol, estriol is considered a weaker estrogen, exhibiting a lower binding affinity for both ERα and ERβ.[2] This is a critical consideration in experimental design and data interpretation. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, quantifies this difference.

| Ligand | Receptor | Dissociation Constant (Kd) | Reference(s) |

| Estriol | ERα | 18 nM | [3] |

| Estriol | ERβ | 5.6 nM | [3] |

| 17β-Estradiol | ERα | 0.1 nM | [4] |

| 17β-Estradiol | ERβ | 0.4 nM | [4] |

This table summarizes the binding affinities of estriol and 17β-estradiol for ERα and ERβ. Note that estriol displays a comparatively lower affinity for both receptor subtypes.

Genomic Signaling: The Classical Pathway of Estrogenic Action

The canonical, or genomic, signaling pathway of estrogens is a well-established paradigm of nuclear receptor action. This pathway involves the direct regulation of gene expression and is a primary mechanism through which estriol exerts its effects.

Caption: Classical genomic signaling pathway of estriol.

Upon entering the cell, estriol binds to ERα or ERβ, which are typically sequestered in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs, receptor dimerization (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation to the nucleus. Within the nucleus, the dimerized receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Non-Genomic Signaling: Rapid Actions at the Cell Membrane

Increasing evidence has revealed that estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane.[7] These actions are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and can involve the activation of various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[8][9] While much of the research has focused on estradiol, estriol has also been shown to activate these pathways, albeit with different potencies.[10]

Caption: Non-genomic signaling pathways activated by estriol.

These rapid signaling events can have profound effects on cellular processes such as proliferation, survival, and migration, and can also cross-talk with the genomic signaling pathway to fine-tune gene expression.

Experimental Workflows for In Vitro Characterization

A robust in vitro characterization of Estriol 3-Succinate requires a multi-faceted experimental approach. The following section outlines detailed protocols for key assays.

Experimental Workflow Overview

Caption: Integrated workflow for in vitro characterization.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of estriol (the active form of Estriol 3-Succinate) for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ

-

Radiolabeled estradiol ([³H]-17β-estradiol)

-

Non-labeled 17β-estradiol (for standard curve)

-

Test compound: Estriol

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a dilution series of both non-labeled 17β-estradiol (for the standard curve) and estriol in the assay buffer.

-

In a microplate, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and the diluted non-labeled estradiol or estriol.

-

Add a fixed amount of purified ERα or ERβ to each well.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from free radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.

-

Quantify the bound radioactivity by adding the separated bound fraction to scintillation fluid and measuring in a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-17β-estradiol binding against the log concentration of the competitor (estradiol or estriol). Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of estradiol / IC50 of estriol) x 100.[11]

Protocol 2: ERE-Luciferase Reporter Gene Assay

This assay measures the ability of estriol to activate the genomic signaling pathway by quantifying the transcription of a reporter gene under the control of EREs.

Materials:

-

ER-positive cell line (e.g., MCF-7 or T47D)

-

ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (phenol red-free)

-

Test compound: Estriol

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh phenol red-free medium containing a dilution series of estriol. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of estriol to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).[12][13]

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This technique quantifies the changes in the mRNA levels of specific estrogen-responsive genes following treatment with estriol.

Materials:

-

ER-positive cell line (e.g., MCF-7)

-

Test compound: Estriol

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., TFF1 (pS2), PGR, CCND1) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of estriol for a specific duration (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.[14][15]

Protocol 4: Western Blot Analysis of Non-Genomic Signaling

This method detects the activation of key signaling proteins, such as ERK and Akt, by measuring their phosphorylation status.

Materials:

-

ER-positive cell line (e.g., MCF-7)

-

Test compound: Estriol

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with estriol for short time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.[16][17]

Conclusion: A Framework for Rigorous In Vitro Investigation

This technical guide provides a comprehensive framework for the in vitro investigation of Estriol 3-Succinate's mechanism of action. By systematically evaluating its receptor binding properties, dissecting its influence on both genomic and non-genomic signaling pathways, and quantifying its impact on target gene expression, researchers can build a robust and nuanced understanding of its cellular effects. The provided protocols serve as a detailed starting point, which should be optimized for specific cell models and experimental questions. A thorough and multi-pronged approach, as outlined here, is essential for advancing our knowledge of estrogen pharmacology and for the successful development of novel endocrine therapies.

References

-

Grokipedia. (n.d.). Estriol succinate. Grokipedia. [Link]

-

Samavat, H., & Kurzer, M. S. (2015). Estrogen metabolism and breast cancer. Cancer letters, 356(2 Pt A), 231–243. [Link]

-

Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current genomics, 7(8), 497–508. [Link]

-

Lippman, M., Bolan, G., & Huff, K. (1976). The effects of estrogens and antiestrogens on hormone-responsive human breast cancer in long-term tissue culture. Cancer research, 36(12), 4595–4601. [Link]

-

National Toxicology Program. (2010). Estrogen Receptor Alpha (ERα) Transcriptional Activation Assay. National Institute of Environmental Health Sciences. [Link]

-

Watson, C. S., Jeng, Y. J., & Kochukov, M. Y. (2008). Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(9), 3328–3336. [Link]

-

Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. [Link]

-

Booze, M. L., & Eyster, K. M. (2016). The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression. Methods in molecular biology (Clifton, N.J.), 1366, 25–40. [Link]

-

Creighton, C. J., & Hilsenbeck, S. G. (2009). Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair. Breast cancer research and treatment, 118(2), 437–442. [Link]

-

Levin, E. R. (2009). Plasma membrane estrogen receptors. Trends in endocrinology and metabolism: TEM, 20(10), 477–482. [Link]

-

Lippman, M. E., & Bolan, G. (1975). Oestrogen-responsive human breast cancer in long-term tissue culture. Nature, 256(5518), 592–593. [Link]

-

Song, R. X., & Santen, R. J. (2003). Apoptotic action of estrogen. Apoptosis : an international journal on programmed cell death, 8(1), 55–60. [Link]

-

Wilson, V. S., Bobseine, K., & Gray, L. E., Jr (2004). Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists. Toxicological sciences : an official journal of the Society of Toxicology, 81(1), 69–77. [Link]

-

Zacharewski, T. R. (1997). In vitro bioassays for assessing estrogenic substances. Environmental science & technology, 31(3), 613–623. [Link]

-

Rich, R. L., Hoth, L. R., Geoghegan, K. F., Brown, T. A., LeMotte, P. K., Simons, S. P., Hensley, P., & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences of the United States of America, 99(13), 8562–8567. [Link]

-

Zivadinovic, D., & Watson, C. S. (2005). Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation. The FASEB Journal, 19(11), 1594–1596. [Link]

-

Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

-

Acconcia, F., & Marino, M. (2005). G protein-coupled receptors and steroid hormones: facts and perspectives. Vitamins and hormones, 72, 223–251. [Link]

-

Berg, R., & Kuipers, G. (1975). Biochemical and histological effects of vaginal estriol and estradiol applications on the endometrium, myometrium and vagina of postmenopausal women. Maturitas, 1(1), 11–20. [Link]

-

Couse, J. F., & Korach, K. S. (1999). Estrogen receptor null mice: what have we learned and where will they lead us?. Endocrine reviews, 20(3), 358–417. [Link]

-

protocols.io. (2020). Bioinformatics Analysis of Estrogen-Responsive Genes. [Link]

-

Weihua, Z., Saji, S., Mäkinen, S., Cheng, G., Jensen, E. V., Warner, M., & Gustafsson, J. Å. (2000). Estrogen receptor (ER) beta, a modulator of ER alpha in the uterus. Proceedings of the National Academy of Sciences of the United States of America, 97(11), 5936–5941. [Link]

-

Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. [Link]

-

MDPI. (2019). Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses. [Link]

-

BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [Link]

-

PubMed. (2004). Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists. [Link]

-

RCSB PDB. (1998). 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. [Link]

-

Oxford Academic. (2010). Estradiol downregulates miR-21 expression and increases miR-21 target gene expression in MCF-7 breast cancer cells. [Link]

-

Blair, R. M., & Clarke, R. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental health perspectives, 109(7), 723–729. [Link]

-

PNAS. (2013). PI3K regulates MEK/ERK signaling in breast cancer via the Rac-GEF, P-Rex1. [Link]

-

PubMed. (2016). The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression. [Link]

-

MDPI. (2024). Neuroinflammation and the Female Brain: Sex-Specific Mechanisms Underlying Mood Disorders and Stress Vulnerability. [Link]

-

NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

-

NIH. (2021). Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors. [Link]

-

BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [Link]

-

MDPI. (2024). In Vitro Cell Culture Model for Osteoclast Activation during Estrogen Withdrawal. [Link]

-

ResearchGate. (n.d.). Affinity and rate constants for estrogen receptorligand interactions.... [Link]

-

MDPI. (2020). Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer. [Link]

-

Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. [Link]

-

NIH. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. [Link]

-

PubMed. (1977). Effects of estrone, estradiol, and estriol on hormone-responsive human breast cancer in long-term tissue culture. [Link]

-

Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]

-

Interlude. (2023). A Guide to Vaginal Estrogen: Estradiol, Estriol, and More. [Link]

Sources

- 1. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 6. Nongenomic effects of estradiol vs. the birth control estrogen ethinyl estradiol on signaling and cell proliferation in pituitary tumor cells, and differences in the ability of R-equol to neutralize or enhance these effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide: Evaluating Estriol 3-Succinate as a Prodrug of Estriol in Cell Culture

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of estriol 3-succinate as a prodrug of estriol in in vitro cell culture models. Estriol, a weak endogenous estrogen, has therapeutic potential, and its succinate ester is designed to improve its pharmacokinetic properties. This guide delves into the rationale behind using a prodrug approach, the enzymatic conversion mechanisms, and detailed, field-proven protocols for designing and executing robust cell-based assays to evaluate the conversion of estriol 3-succinate to its active form, estriol. We will cover critical aspects from cell line selection and culture conditions to sophisticated analytical quantification of the prodrug and its active metabolite. This guide is intended to equip researchers with the necessary knowledge to generate reliable and reproducible data for the preclinical assessment of estriol 3-succinate.

Introduction: The Therapeutic Promise of Estriol and the Rationale for a Prodrug Strategy

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs), particularly ERα, compared to estradiol.[1] This weaker estrogenic activity makes estriol an attractive candidate for hormone replacement therapy and other therapeutic applications where a milder estrogenic effect is desired, potentially reducing the risk of adverse effects associated with more potent estrogens.[2]

However, like many steroid hormones, estriol's therapeutic efficacy can be limited by its pharmacokinetic profile. The use of a prodrug strategy, by chemically modifying the active molecule to enhance its properties, is a well-established approach in drug development. Estriol 3-succinate is a synthetic ester derivative of estriol, designed to function as a prodrug.[3] The succinate moiety is intended to be cleaved in vivo, releasing the active estriol. This guide will focus on how to validate this prodrug concept in a controlled in vitro cell culture environment.

The Mechanism of Estrogenic Action

Estriol exerts its biological effects primarily through binding to estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors.[4] Upon binding, the estrogen-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes involved in cellular proliferation, differentiation, and other physiological processes.[5]

The Enzymatic Conversion of Estriol 3-Succinate to Estriol

The conversion of the inactive prodrug, estriol 3-succinate, to the active drug, estriol, is a critical step for its therapeutic efficacy. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases (CES).

The Role of Carboxylesterases (CES)

Carboxylesterases are serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing endogenous and xenobiotic compounds.[1] In humans, two major isoforms, CES1 and CES2, are responsible for the metabolism of most ester prodrugs.[1] These isoforms exhibit distinct substrate specificities:

-

CES1: Preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety.

-

CES2: Shows a preference for esters with a small acyl group and a large alcohol moiety.

Considering the structure of estriol 3-succinate, where estriol is the bulky alcohol component and succinic acid is the smaller acyl group, it is hypothesized that CES2 is the primary enzyme responsible for its hydrolysis.

The expression of CES1 and CES2 varies significantly across different tissues and also in various cancer cell lines.[1] This differential expression is a key factor to consider when selecting an appropriate cell model for in vitro studies.

Figure 1: Enzymatic conversion of estriol 3-succinate.

Experimental Design for In Vitro Prodrug Evaluation

A well-designed in vitro study is crucial to unequivocally demonstrate the conversion of estriol 3-succinate to estriol and to quantify the efficiency of this process. This section outlines the key considerations and a detailed protocol.

Cell Line Selection

The choice of cell line is paramount and should be guided by the expression of the target enzyme, CES2, and the presence of estrogen receptors to potentially assess downstream biological effects. Estrogen receptor-positive (ER+) breast cancer cell lines are often used for studying estrogen signaling.

-

MCF-7 and T47D cells: These are well-characterized ER+ human breast cancer cell lines. While their primary use is in cancer research, their estrogen responsiveness makes them suitable models. It is important to ascertain the relative expression levels of CES1 and CES2 in the specific cell line chosen for the study, as this can vary. Some studies suggest that certain cancer cell lines can overexpress CES2.[1]

Recommendation: Prior to initiating the prodrug conversion study, it is advisable to perform a preliminary experiment to confirm the expression of CES2 in the selected cell line using techniques such as RT-qPCR or Western blotting.

Cell Culture Conditions

Standard cell culture conditions should be meticulously maintained to ensure reproducibility.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, are commonly used for MCF-7 and T47D cells.[6]

-

Phenol Red: It is crucial to use phenol red-free media for studies involving estrogens, as phenol red is a known weak estrogen mimic.[7]

-

Serum: FBS contains endogenous steroids and esterases. For precise quantification of estriol and to minimize non-specific hydrolysis, it is recommended to use charcoal-stripped FBS to remove endogenous steroids. To assess the stability of estriol 3-succinate in the presence of serum esterases, a parallel experiment with heat-inactivated FBS can be performed.

Stability of Estriol 3-Succinate in Culture Media

Before conducting the cell-based conversion assay, it is essential to determine the stability of estriol 3-succinate in the cell culture medium alone. This will help to differentiate between enzymatic conversion by the cells and chemical hydrolysis in the medium.

Protocol:

-

Prepare complete cell culture medium (phenol red-free, with charcoal-stripped FBS).

-

Spike the medium with a known concentration of estriol 3-succinate.

-

Incubate the medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free culture plate.

-

Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analyze the samples by LC-MS/MS to quantify the remaining estriol 3-succinate and the appearance of estriol.

| Time (hours) | Estriol 3-Succinate Concentration (µM) | Estriol Concentration (µM) |

| 0 | 10.0 | < 0.01 |

| 2 | 9.8 | 0.15 |

| 4 | 9.6 | 0.32 |

| 8 | 9.2 | 0.68 |

| 24 | 8.5 | 1.35 |

| 48 | 7.8 | 2.05 |

| Hypothetical data for illustrative purposes. |

Detailed Experimental Protocol: In Vitro Prodrug Conversion Assay

This protocol provides a step-by-step guide to assess the conversion of estriol 3-succinate to estriol in a cell culture system.

Figure 2: Experimental workflow for prodrug conversion assay.

Materials

-

Selected cell line (e.g., MCF-7)

-

Phenol red-free cell culture medium (e.g., DMEM)

-

Charcoal-stripped Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Estriol 3-succinate

-

Estriol

-

DMSO (for stock solutions)

-

Cell culture plates (e.g., 6-well plates)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

LC-MS/MS system

Methods

-

Cell Seeding:

-

Culture the selected cells to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in 6-well plates at a density that will result in ~70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24-48 hours.

-

-

Preparation of Stock Solutions:

-

Prepare a high-concentration stock solution of estriol 3-succinate (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of estriol in DMSO for use as an analytical standard.

-

Serially dilute the stock solutions to prepare working concentrations.

-

-

Treatment:

-

Remove the growth medium from the cells and wash once with PBS.

-

Add fresh phenol red-free medium containing the desired concentrations of estriol 3-succinate. Include a vehicle control (DMSO only).

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Collection:

-

Supernatant: At each time point, collect the cell culture supernatant from each well.

-

Cell Lysate:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Supernatant: Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins that may interfere with the analysis.

-

Cell Lysate: Determine the protein concentration of the lysate using a BCA assay. Perform protein precipitation.

-

It is crucial to include internal standards during sample preparation to account for any sample loss and matrix effects.

-

-

LC-MS/MS Analysis:

Data Analysis and Interpretation

-

Quantify the concentrations of estriol 3-succinate and estriol in both the supernatant and cell lysate at each time point.

-

Normalize the intracellular concentrations to the total protein content of the cell lysate.

-

Plot the concentration of estriol 3-succinate and estriol over time to visualize the conversion kinetics.

-

Calculate the rate of conversion of estriol 3-succinate to estriol.

| Time (hours) | Estriol 3-Succinate (Supernatant, µM) | Estriol (Supernatant, µM) | Estriol (Cell Lysate, pmol/mg protein) |

| 0 | 10.0 | < 0.01 | < 0.1 |

| 2 | 8.9 | 1.0 | 5.2 |

| 4 | 7.5 | 2.3 | 12.8 |

| 8 | 5.2 | 4.5 | 25.6 |

| 24 | 1.5 | 8.2 | 45.3 |

| 48 | < 0.1 | 9.5 | 52.1 |

| Hypothetical data for illustrative purposes. |

Concluding Remarks and Future Directions

This technical guide provides a robust framework for the in vitro evaluation of estriol 3-succinate as a prodrug. By following the outlined protocols, researchers can generate reliable data on the conversion of this prodrug to its active form, estriol. The successful demonstration of intracellular conversion is a critical step in the preclinical development of estriol 3-succinate.

Future studies could involve:

-

Investigating the role of specific carboxylesterase isoforms by using selective inhibitors or gene-silencing techniques.

-

Correlating the rate of prodrug conversion with downstream biological effects, such as the expression of estrogen-responsive genes.

-

Expanding the study to include a panel of cell lines with varying CES2 expression levels to understand the impact of enzyme expression on prodrug activation.

By systematically addressing these aspects, a comprehensive understanding of the cellular pharmacology of estriol 3-succinate can be achieved, paving the way for its further development as a therapeutic agent.

References

- Ali, B., Kaur, S., James, E. C., & Parmar, S. S. (1985). Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters. Biochemical Pharmacology, 34(11), 1881-1886.

- Burrows, A., Hutto, T. R., Ryan, J., Boc, K., Blagg, J., Chung, A., ... & Sayre, C. L. (2019). Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. Roseman University of Health Sciences.

- Fukami, T., & Yokoi, T. (2012). Human carboxylesterases: a comprehensive review. Journal of toxicological sciences, 37(5), 837-852.

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Held, C., Menshykau, D., & Oelgeschläger, T. (2014). Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines. The Journal of steroid biochemistry and molecular biology, 144 Pt B, 483-491.

- Hsing, A. W., Stanczyk, F. Z., Belanger, A., Schroeder, E. R., Chang, L., Falk, R. T., ... & Hoover, R. N. (2013). Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays. Clinical chemistry, 60(1), 244-253.

-

Huachenyang. (2023). Synthetic Medium: RPMI 1640 and Dulbecco's Modified Eagle Medium (DMEM). Retrieved from [Link]

- Imai, J., Ide, T., Korenaga, H., Kirshenbaum, L. A., & Takeda, T. (2013). Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen. The Biochemical journal, 457(3), 449–460.

- La-Borde, P. J., Perez, J. G., & Cohen, S. M. (2013). Evaluating prodrug strategies for esterase-triggered release of alcohols. ACS medicinal chemistry letters, 4(10), 978-983.

- Li, X., Wu, C., Li, X., & Xu, Z. (2009). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology, 59(2), 103–111.

- Liu, S., Liu, S., Yin, S., Wang, X., Yang, S., & Li, Z. (2019). Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure. Clinica chimica acta; international journal of clinical chemistry, 492, 45-49.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.

-

Pion Inc. (2023). Subcutaneous prodrug formulations in vitro. Retrieved from [Link]

- Sadekova, S. I., Tan, L., & Chow, T. Y. (1994). Identification of the aromatase in the breast carcinoma cell lines T47D and MCF-7. Anticancer research, 14(2A), 507-511.

- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry-based steroid hormone assays. The Journal of steroid biochemistry and molecular biology, 121(3-5), 491-495.

- Vlase, L., Muntean, D., & Vlase, T. (2014). LC-MS/MS ESI methods for the determination of oestrogens and androgens in biological matrix – a minireview. Farmacia, 62(5), 845-855.

-

Waters. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Estriol succinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Estriol. Retrieved from [Link]

- Xu, J., Kulkarni, P. M., & Reddy, S. T. (2014). Carboxylesterases: dual roles in lipid and pesticide metabolism. Journal of pesticide science, 39(1), 1-7.

- Zava, D. T., & McGuire, W. L. (1978). Effect of estradiol on human breast cancer cells in culture. Cancer research, 38(11 Pt 2), 4289-4293.

- Zhang, Y., & Benet, L. Z. (2001). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Drug metabolism reviews, 33(2), 121-135.

- Zierau, O., Kolodziejczyk, A., Vollmer, G., & Wober, J. (2002). Effects of steroid hormones and antihormones in cultured cells.

- Zisapel, N., & Laudon, M. (2003). Media Matters: Phenol Red and Fetal Bovine Serum Estrogen in Traditional Cell Culture Media Influence Human Mesenchymal Stromal Cell (hMSC) Processes and Differentiation in a Sex-Biased Manner.

- Zoller, M. J., & Smith, M. (1982). Oligonucleotide-directed mutagenesis using M13-derived vectors: an efficient and general procedure for the production of point mutations in any fragment of DNA. Nucleic acids research, 10(20), 6487-6500.

- Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture.

- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255-270.

- Stella, V. J. (2007). Prodrugs as therapeutics.

Sources

- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. graphviz.org [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs-A professional supplier of swabs [chenyanglobal.com]

- 7. lcms.cz [lcms.cz]

- 8. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to the Estrogen Receptor Beta (ERβ) Selectivity of Estriol 3-Succinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estriol 3-Succinate is a synthetic prodrug that, upon administration, is metabolized to its active form, Estriol.[1] Estriol, a naturally occurring human estrogen, exhibits a distinct and therapeutically relevant preference for Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα).[2] This preferential binding is foundational to its unique pharmacological profile, characterized by potent effects in tissues with high ERβ expression, such as the lower urogenital tract, while demonstrating attenuated activity in ERα-dominant tissues like the endometrium and breast.[3] This guide provides a detailed examination of the ERβ selectivity of Estriol, outlining the molecular mechanisms, experimental methodologies for characterization, and the downstream cellular consequences of this receptor preference.

Introduction: From Prodrug to Active Ligand

Estriol 3-Succinate is an esterified derivative of Estriol, designed to improve its pharmacokinetic properties.[4] In vivo, esterases cleave the succinate groups, releasing the active Estriol molecule, which is then responsible for the observed physiological effects.[1][5] Therefore, any discussion of the receptor selectivity of Estriol 3-Succinate is fundamentally a discussion of the intrinsic properties of Estriol itself.